molecular formula C24H30Cl2O4 B14782240 [(10S,13S,17R)-17-acetyl-6-chloro-1-(chloromethyl)-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

[(10S,13S,17R)-17-acetyl-6-chloro-1-(chloromethyl)-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

Cat. No.: B14782240
M. Wt: 453.4 g/mol
InChI Key: MFEGXCLQSLHLPH-IRLDQYJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(10S,13S,17R)-17-acetyl-6-chloro-1-(chloromethyl)-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate is a synthetic corticosteroid hormone. This compound is part of a class of steroid hormones produced in the adrenal cortex and is used in various medical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(10S,13S,17R)-17-acetyl-6-chloro-1-(chloromethyl)-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure high yield and purity. The process involves the use of large reactors, continuous monitoring of reaction conditions, and purification techniques such as crystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

[(10S,13S,17R)-17-acetyl-6-chloro-1-(chloromethyl)-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the replacement of halogen atoms with other functional groups such as hydroxyl or alkyl groups .

Scientific Research Applications

[(10S,13S,17R)-17-acetyl-6-chloro-1-(chloromethyl)-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate has a wide range of scientific research applications:

    Chemistry: Used as a starting material for the synthesis of other complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its effects on cellular processes and its potential as a tool for manipulating biological pathways.

    Medicine: Investigated for its therapeutic potential in treating conditions such as inflammation, autoimmune diseases, and hormonal imbalances.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of [(10S,13S,17R)-17-acetyl-6-chloro-1-(chloromethyl)-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate involves binding to specific receptors in the body, such as glucocorticoid receptors. This binding triggers a cascade of molecular events that modulate gene expression and cellular activity. The compound’s effects are mediated through pathways involving the regulation of inflammation, immune response, and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(10S,13S,17R)-17-acetyl-6-chloro-1-(chloromethyl)-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate is unique due to its specific chemical structure, which imparts distinct biological activity and therapeutic potential. Its combination of functional groups allows for targeted interactions with biological receptors, making it a valuable compound in both research and clinical settings .

Properties

Molecular Formula

C24H30Cl2O4

Molecular Weight

453.4 g/mol

IUPAC Name

[(10S,13S,17R)-17-acetyl-6-chloro-1-(chloromethyl)-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C24H30Cl2O4/c1-13(27)24(30-14(2)28)8-6-18-17-11-21(26)20-10-16(29)9-15(12-25)23(20,4)19(17)5-7-22(18,24)3/h10-11,15,17-19H,5-9,12H2,1-4H3/t15?,17?,18?,19?,22-,23+,24-/m0/s1

InChI Key

MFEGXCLQSLHLPH-IRLDQYJRSA-N

Isomeric SMILES

CC(=O)[C@]1(CCC2[C@@]1(CCC3C2C=C(C4=CC(=O)CC([C@]34C)CCl)Cl)C)OC(=O)C

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CC(C34C)CCl)Cl)C)OC(=O)C

Origin of Product

United States

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